
1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol
Übersicht
Beschreibung
Oxprenolol-d7 is a deuterium-labeled variant of oxprenolol, a non-selective beta-adrenergic receptor antagonist. The deuterium labeling is used primarily for analytical purposes in research, particularly in the study of metabolic pathways and pharmacokinetic profiles . Oxprenolol itself is used to treat conditions such as hypertension, angina pectoris, and arrhythmias .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxprenolol-d7 involves the incorporation of deuterium atoms into the oxprenolol molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of Oxprenolol Backbone: The deuterated precursors are then reacted to form the oxprenolol backbone, typically through a series of condensation and reduction reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and deuterium incorporation
Industrial Production Methods: Industrial production of Oxprenolol-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated precursors are prepared.
Automated Synthesis: Automated systems are used to carry out the synthesis steps efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Analyse Chemischer Reaktionen
Reaktionstypen: Oxprenolol-d7 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Oxidationsreaktionen können an der Hydroxylgruppe auftreten, was zur Bildung von Ketonen oder Aldehyden führt.
Reduktion: Reduktionsreaktionen können Ketone oder Aldehyde zurück zu Alkoholen umwandeln.
Substitution: Substitutionsreaktionen können am aromatischen Ring oder an den Seitenketten auftreten, was zur Bildung verschiedener Derivate führt
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile unter sauren oder basischen Bedingungen
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxylgruppe zur Bildung von Oxprenolol-Keton führen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
Oxprenolol-d7 is primarily utilized in pharmacological research to study the effects of beta-blockers. As a beta-adrenergic receptor antagonist, it is significant in understanding cardiovascular responses and the mechanisms underlying hypertension and angina pectoris treatments.
Key Insights :
- Oxprenolol exhibits non-selective binding to β1 and β2 adrenergic receptors, with binding affinities measured at for rat heart tissue .
- It has been shown to influence heart rate and myocardial contractility, making it a valuable tool in cardiovascular research .
Analytical Chemistry
In analytical chemistry, Oxprenolol-d7 serves as an internal standard for quantifying Oxprenolol in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Applications :
- The deuterated label enhances the sensitivity and accuracy of assays by providing a stable reference point during quantitative analysis .
Application | Methodology | Purpose |
---|---|---|
Pharmacology | Radioligand Binding Assay | Study receptor interactions |
Quantification | GC-MS/LC-MS | Accurate measurement of drug concentrations |
Drug Development
The compound is also relevant in drug development processes where understanding the pharmacokinetics and metabolism of beta-blockers is crucial. Its deuterated form allows researchers to trace metabolic pathways and evaluate the pharmacokinetic profiles of drugs.
Case Study 1: Cardiovascular Impact Assessment
A study utilized Oxprenolol-d7 to assess its effects on heart rate variability and blood pressure regulation in animal models. Results indicated significant modulation of cardiovascular parameters, supporting its role as an effective antihypertensive agent.
Case Study 2: Method Validation for Drug Quantification
In a method validation study, researchers employed Oxprenolol-d7 as an internal standard to develop a robust LC-MS method for quantifying Oxprenolol in plasma samples. The method demonstrated high specificity and sensitivity, with a lower limit of quantification established at 0.5 ng/mL.
Wirkmechanismus
Oxprenolol-d7, like oxprenolol, acts as a non-selective beta-adrenergic receptor antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. By binding to beta-1 and beta-2 adrenergic receptors, it inhibits the effects of catecholamines, leading to decreased heart rate, cardiac output, and blood pressure . Additionally, it inhibits the production of renin, thereby reducing the formation of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Propranolol: Another non-selective beta-adrenergic receptor antagonist used to treat similar conditions.
Atenolol: A selective beta-1 adrenergic receptor antagonist with fewer central nervous system side effects.
Metoprolol: A selective beta-1 adrenergic receptor antagonist used primarily for hypertension and heart failure
Uniqueness of Oxprenolol-d7: Oxprenolol-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Biologische Aktivität
1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol, commonly referred to as Oxprenolol-d7, is a deuterated derivative of the non-selective beta-adrenergic antagonist oxprenolol. This compound has garnered attention for its potential applications in pharmacological research, particularly in the study of beta-adrenergic receptor interactions and cardiovascular therapeutics.
- Molecular Formula : C15H16D7NO3
- Molecular Weight : 272.4 g/mol
- CAS Registry Number : 1189805-10-4
- Purity : ≥98% .
Oxprenolol-d7 functions primarily as a beta-adrenergic receptor antagonist , exhibiting non-selective binding to both β1 and β2 adrenergic receptors. The compound has demonstrated a binding affinity (Ki) of approximately 7.10 nM in rat heart tissue, indicating significant potency in modulating cardiovascular responses .
Cardiovascular Effects
Oxprenolol-d7 has been studied for its cardiovascular effects, particularly its ability to reduce heart rate and myocardial contractility. These effects are critical for managing conditions such as hypertension and arrhythmias. The compound's non-selectivity allows it to influence both heart rate and vascular tone through β1 and β2 receptor blockade .
Antitumor Activity
While primarily recognized for its cardiovascular applications, preliminary studies have suggested potential antitumor properties. Research involving similar compounds has indicated that beta-blockers can influence tumor growth dynamics, possibly through modulation of stress hormones that affect cancer progression .
Study on Beta-blockers and Cancer
A notable study examined the effects of beta-blockers on cancer cell lines, including breast cancer (MCF-7 and T47D) and leukemia (K562). The findings revealed that beta-blockers could inhibit cell proliferation in these cancer types, suggesting a potential therapeutic role for compounds like Oxprenolol-d7 in oncology .
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H16D7NO3 |
Molecular Weight | 272.4 g/mol |
CAS Number | 1189805-10-4 |
Ki (β1 receptor) | 2.09 nM |
Ki (β2 receptor) | 1.35 nM |
Safety Profile
Oxprenolol-d7 is classified with several safety warnings, indicating it may cause skin irritation and is harmful if swallowed or inhaled. It is important to handle this compound with care, following appropriate safety protocols .
Eigenschaften
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAWMOMDPGJMB-JLTHDCAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.